molecular formula C10H15NO B2537511 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 21141-02-6

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2537511
CAS No.: 21141-02-6
M. Wt: 165.236
InChI Key: USXUHJDVFUTRSC-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the CAS Registry Number 21141-02-6 . It has a molecular formula of C 10 H 15 NO and a molecular weight of 165.23 g/mol . The compound features a pyrrole ring system, a fundamental scaffold in medicinal and organic chemistry. Pyrrole derivatives are recognized as significant structural subunits in various natural products and are extensively studied due to their diverse biological activities, which can include antibacterial, anti-inflammatory, and anticancer properties . This specific acetyl-substituted pyrrole derivative serves as a valuable building block (synthon) for researchers in organic synthesis and drug discovery. It can be used to develop more complex molecules for pharmaceutical, agrochemical, and material science applications. As with many specialized pyrrole compounds, its specific mechanism of action is highly dependent on the final target structure and is a key area of investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)7(3)11-9/h11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXUHJDVFUTRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N1)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl ketone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's potential therapeutic applications are primarily attributed to its biological activity. Pyrrole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Research indicates that pyrrole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Some studies have shown that compounds similar to 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects .
  • Neuroprotective Effects: Certain pyrrole compounds have been linked to neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of several pyrrole derivatives, including this compound. The results indicated that these compounds inhibited the growth of human cancer cells in vitro, suggesting their potential as lead compounds for further development in cancer therapy.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique reactivity allows for various transformations:

Reaction TypeDescription
Alkylation Can undergo alkylation reactions to introduce new substituents.
Condensation Participates in condensation reactions forming larger heterocyclic compounds.
Cycloaddition Engages in cycloaddition reactions to create bicyclic structures.

Case Study: Synthesis of Novel Pyrrole Derivatives

Researchers have utilized this compound as a starting material to synthesize novel pyrrole derivatives through various synthetic pathways. These derivatives were then evaluated for biological activity, leading to the discovery of several promising candidates for drug development .

Material Science

The compound's unique properties also make it suitable for applications in material science:

  • Polymer Chemistry: Pyrrole derivatives can be polymerized to form conductive polymers used in electronic devices.
  • Coatings and Films: Due to their stability and reactivity, these compounds can be employed in creating protective coatings and films with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (CAS: 2386-25-6)
  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol .
  • Key Differences : Lacks the 5-ethyl group present in the target compound. The absence of this substituent reduces steric hindrance and may increase reactivity in electrophilic substitution reactions.
1-(5-Methyl-1H-pyrrol-2-yl)ethanone (CAS: 6982-72-5)
  • Molecular Formula: C₇H₉NO
  • Molecular Weight : 123.16 g/mol .
  • Key Differences : The acetyl group is at position 2 instead of 3, and the methyl group is at position 4. This positional isomerism alters electronic distribution, affecting dipole moments and solubility.
2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 554442-53-4)
  • Molecular Formula: C₁₇H₂₀ClNO₂
  • Molecular Weight : 305.8 g/mol .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reactivity Profile
1-(5-Ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone 179.23 Not reported 2,4-acetyl; 3,5-ethyl/methyl Moderate steric hindrance; stable under ambient conditions
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone 137.18 Not reported 3-acetyl; 2,4-methyl Higher electrophilic reactivity
1-(5-Methyl-1H-pyrrol-2-yl)ethanone 123.16 Not reported 2-acetyl; 5-methyl Increased solubility in polar solvents
2-Chloro-analog (CAS: 554442-53-4) 305.8 Not reported Chloro, methoxyphenylethyl Susceptible to nucleophilic attack

Biological Activity

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone is a nitrogen-containing heterocyclic compound belonging to the pyrrole family. Its unique structure, characterized by a pyrrole ring with an ethyl and two methyl substituents, along with a ketone functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, supported by various research findings and data tables.

The molecular formula of this compound is C10H15NO. The presence of the carbonyl group in conjunction with the pyrrole ring enhances its reactivity and biological potential. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain pyrrole derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundMRSA0.13–0.255
3-FarnesylpyrroleMSSA0.125
Pyrrolyl Benzamide DerivativesE. coli3.12–12.5

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. Studies have indicated that this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact pathways are still under investigation, but initial findings suggest that this compound may interact with specific oncogenic pathways.

The biological activity of this compound is primarily attributed to its ability to bind with various biological targets such as enzymes and receptors. This interaction modulates their activity, leading to therapeutic effects in microbial infections and cancer treatment. The compound’s mechanism is believed to involve:

  • Enzyme inhibition : Competing with natural substrates.
  • Receptor binding : Modulating receptor-mediated signaling pathways.

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:

  • Antibacterial Efficacy : A study compared the antibacterial effects of various pyrrole derivatives against resistant strains of Staphylococcus aureus and found that those containing the pyrrole structure exhibited enhanced potency compared to traditional antibiotics .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that compounds similar to this compound induced significant apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. Table 1: Representative Reaction Conditions

Starting MaterialCatalyst/SolventTemperature (°C)Yield (%)Reference
α-Bromo ketones + acyl phosphonatesZnCl₂/CH₃CN8072–85
2,4-Dimethylpyrrole derivativesPiperidine/EtOHReflux65–78

How can researchers effectively characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methyl (δ 1.8–2.3 ppm) and ethyl (δ 1.2–1.5 ppm) protons, with carbonyl signals at δ 195–210 ppm .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 179 for C₁₁H₁₇NO) confirm molecular weight .
  • Crystallography : SHELX software (e.g., SHELXL) refines X-ray diffraction data to resolve bond lengths (C–C: 1.45–1.52 Å) and torsional angles, critical for confirming substituent positions .

What safety protocols and hazard mitigation strategies should be implemented when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Hazard Classification : Based on analog compounds (e.g., GHS Category 4 oral toxicity, H302; skin/eye irritation, H315/H319) .
  • Mitigation Strategies :
    • PPE : Lab coats, nitrile gloves, and safety goggles.
    • Ventilation : Use fume hoods to limit inhalation exposure (H335) .
    • Waste Disposal : Segregate organic waste and consult certified disposal services .

Q. Table 2: Safety Data for Analogous Pyrrole Derivatives

CompoundHazard CodesPrecautionary MeasuresReference
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanoneH302, H315Avoid skin contact, use gloves
Chloropyridinyl ethanoneH319, H335Fume hood, eye protection

What strategies can resolve discrepancies in crystallographic data interpretation for this compound, particularly in cases of twinning or low-resolution data?

Q. Advanced Research Focus

  • High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve signal-to-noise ratios.
  • Software Tools : SHELXL’s TWIN/BASF commands model twinned crystals, while OLEX2 integrates graphical refinement for ambiguous electron density .
  • Validation Metrics : Cross-check R-factor convergence (target: <0.05), and use PLATON to detect missed symmetry .

How does the substitution pattern on the pyrrole ring influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • Steric Effects : 2,4-Dimethyl groups hinder electrophilic substitution at C3/C5 positions, directing reactivity to C1 .
  • Electronic Effects : Electron-donating ethyl groups increase pyrrole’s nucleophilicity, favoring Suzuki-Miyaura couplings with aryl boronic acids.
  • Case Study : Pd-catalyzed coupling of analogous pyrroles achieves 60–75% yields when using P(o-tol)₃ as a ligand .

What computational approaches are most suitable for modeling the electronic structure and potential tautomeric forms of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets predict tautomer stability (e.g., keto-enol equilibrium) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on tautomer populations using AMBER force fields.
  • Validation : Compare computed IR spectra with experimental data (NIST WebBook) to confirm accuracy .

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